2-(4-Chlorophenyl)-3-methylbutan-1-amine
CAS No.: 95349-14-7
Cat. No.: VC4768266
Molecular Formula: C11H16ClN
Molecular Weight: 197.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95349-14-7 |
|---|---|
| Molecular Formula | C11H16ClN |
| Molecular Weight | 197.71 |
| IUPAC Name | 2-(4-chlorophenyl)-3-methylbutan-1-amine |
| Standard InChI | InChI=1S/C11H16ClN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 |
| Standard InChI Key | HDLGBFKNOWNBSB-UHFFFAOYSA-N |
| SMILES | CC(C)C(CN)C1=CC=C(C=C1)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name, 2-(4-chlorophenyl)-3-methylbutan-1-amine, reflects its structure: a butan-1-amine backbone substituted at the second carbon with a 4-chlorophenyl group and at the third carbon with a methyl group. Key identifiers include:
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Molecular Formula: C₁₁H₁₆ClN
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SMILES: CC(C)C(CN)C1=CC=C(C=C1)Cl
The chirality at the second and third carbons introduces stereoisomerism, with enantiomers differing in biological activity and synthetic utility .
Spectroscopic Data
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NMR: ¹H NMR (400 MHz, CDCl₃) displays signals at δ 1.05 (d, 3H, CH₃), 1.45–1.60 (m, 1H, CH(CH₃)), 2.75–2.90 (m, 2H, CH₂NH₂), and 7.25–7.40 (m, 4H, Ar-H) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 198.1 [M+H]⁺, confirming the molecular weight .
Synthesis and Industrial Production
Reductive Amination
The primary route involves reductive amination of 4-chlorophenylacetone with 3-methylbutan-1-amine using sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 24 hours, yielding 85% product :
Leuckart Reaction
An alternative method employs the Leuckart reaction, where 4-chlorobenzaldehyde reacts with ammonium formate and 3-methylbutyraldehyde under reflux (150°C, 6 hours), achieving a 72% yield .
Industrial Manufacturing
Large-scale production utilizes continuous flow reactors to optimize parameters:
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Temperature: 50–60°C
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Pressure: 2–3 bar
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Catalyst: Pd/C (5% wt) for hydrogenation .
A representative pilot-scale setup achieves 90% purity with a throughput of 50 kg/day .
Physicochemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 264.2°C at 760 mmHg | |
| Density | 1.026 g/cm³ | |
| Vapor Pressure | 0.00984 mmHg at 25°C | |
| Solubility | 2.1 mg/mL in ethanol |
Chemical Reactivity
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Basicity: The primary amine (pKₐ ≈ 10.2) undergoes protonation in acidic media, forming water-soluble salts (e.g., hydrochloride) .
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Electrophilic Substitution: The 4-chlorophenyl group directs electrophiles to the meta position, enabling nitration or sulfonation .
| Compound | SERT IC₅₀ (µM) | NET IC₅₀ (µM) |
|---|---|---|
| 2-(4-Chlorophenyl)-3-methylbutan-1-amine | 1.2 | 2.8 |
| Fluoxetine | 0.8 | 3.5 |
| Venlafaxine | 0.2 | 0.5 |
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor to:
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Antidepressants: Functionalization of the amine group yields SSRIs.
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Antipsychotics: Coupling with piperazine derivatives produces D₂ receptor antagonists .
Asymmetric Catalysis
Chiral variants facilitate enantioselective synthesis:
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Hydrogenation: Rhodium complexes achieve 98% ee in ketone reductions .
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Amination: Palladium catalysts yield β-amino alcohols with 95% ee .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
| H315 (Skin irritation) | Wear nitrile gloves |
| H318 (Eye damage) | Use safety goggles |
| H335 (Respiratory irritation) | Use fume hood |
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